![molecular formula C14H13NO2 B11879168 N-[(Prop-2-en-1-yl)oxy]naphthalene-1-carboxamide CAS No. 52288-26-3](/img/structure/B11879168.png)
N-[(Prop-2-en-1-yl)oxy]naphthalene-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Allyloxy)-1-naphthamide: is an organic compound that features a naphthalene ring substituted with an allyloxy group and an amide functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Allyloxy)-1-naphthamide typically involves the reaction of 1-naphthylamine with allyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which then undergoes cyclization to form the desired amide product. The reaction conditions often include:
Solvent: Dichloromethane or tetrahydrofuran
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of N-(Allyloxy)-1-naphthamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity N-(Allyloxy)-1-naphthamide.
化学反应分析
Types of Reactions
N-(Allyloxy)-1-naphthamide can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The allyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as thiols or amines can react with the allyloxy group under basic conditions.
Major Products
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted naphthamide derivatives.
科学研究应用
N-(Allyloxy)-1-naphthamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of N-(Allyloxy)-1-naphthamide involves its interaction with specific molecular targets. The allyloxy group can undergo metabolic activation to form reactive intermediates, which can interact with cellular macromolecules such as proteins and DNA. This interaction can lead to various biological effects, including inhibition of enzyme activity or induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
- N-(Propargyloxy)-1-naphthamide
- N-(Methoxy)-1-naphthamide
- N-(Butoxy)-1-naphthamide
Comparison
N-(Allyloxy)-1-naphthamide is unique due to the presence of the allyloxy group, which imparts distinct reactivity compared to other similar compounds. For example, N-(Propargyloxy)-1-naphthamide contains a propargyloxy group, which has different electronic and steric properties, leading to variations in reactivity and biological activity. Similarly, N-(Methoxy)-1-naphthamide and N-(Butoxy)-1-naphthamide have different alkoxy groups, which affect their chemical behavior and applications.
属性
CAS 编号 |
52288-26-3 |
|---|---|
分子式 |
C14H13NO2 |
分子量 |
227.26 g/mol |
IUPAC 名称 |
N-prop-2-enoxynaphthalene-1-carboxamide |
InChI |
InChI=1S/C14H13NO2/c1-2-10-17-15-14(16)13-9-5-7-11-6-3-4-8-12(11)13/h2-9H,1,10H2,(H,15,16) |
InChI 键 |
FSUDXMQKRVOCDS-UHFFFAOYSA-N |
规范 SMILES |
C=CCONC(=O)C1=CC=CC2=CC=CC=C21 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


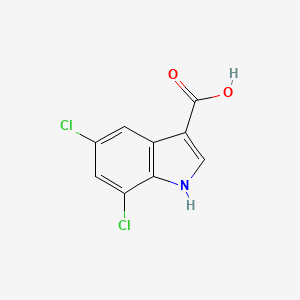
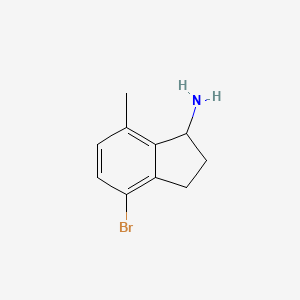
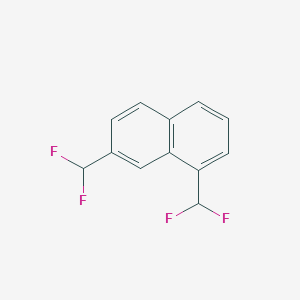
![8-Acetyl-2H-furo[2,3-H]chromen-2-one](/img/structure/B11879105.png)

![7-Chloro-6-(hydroxymethyl)-2H-pyrido[3,2-b][1,4]thiazin-3(4H)-one](/img/structure/B11879120.png)
![3-(Dimethylamino)-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one](/img/structure/B11879133.png)
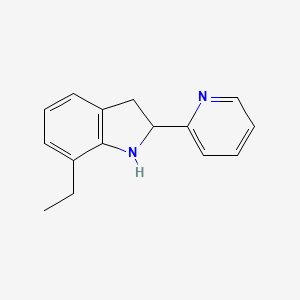
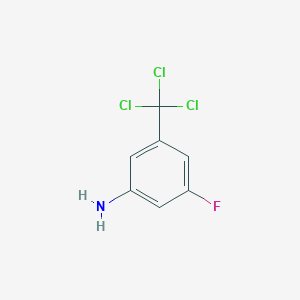
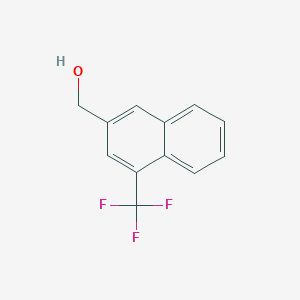

![6-Chloro-[2,4'-bipyridine]-5-carboxylic acid](/img/structure/B11879153.png)
![5,6-Dimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B11879157.png)
![1-{[4-(Aminomethyl)phenyl]methyl}azepan-2-one](/img/structure/B11879165.png)
